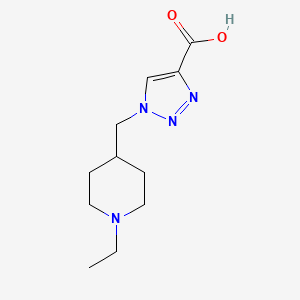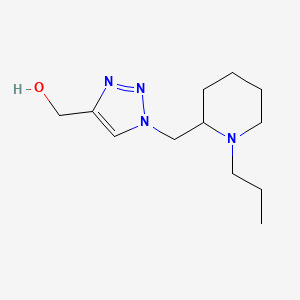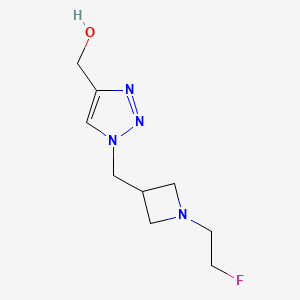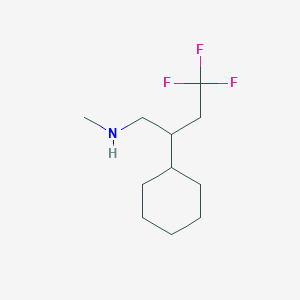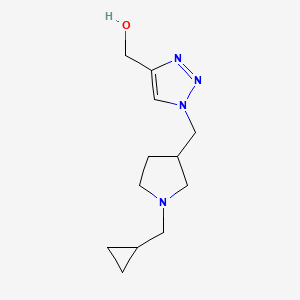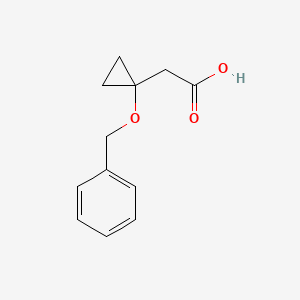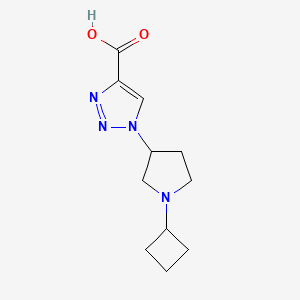
1-(1-Cyclobutylpyrrolidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and 1,2,3-triazole rings would give the molecule a certain degree of rigidity. The carboxylic acid group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on factors such as its polarity and the presence of hydrogen bonding groups.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung als Baustein für die Entwicklung neuer Arzneimittel verwendet. Ihre einzigartige Struktur, die einen Triazolring beinhaltet, der mit einer Carbonsäureeinheit verbunden ist, macht sie zu einem wertvollen Vorläufer bei der Synthese potenzieller therapeutischer Wirkstoffe. So könnten Derivate dieser Verbindung beispielsweise auf ihre antiviralen, antibakteriellen oder krebshemmenden Eigenschaften untersucht werden, da Triazolverbindungen bioaktiv sind .
Landwirtschaft
Im landwirtschaftlichen Bereich werden solche Verbindungen oft auf ihr Potenzial als Wachstumspromotoren oder als Bestandteil von Schädlingsbekämpfungsmitteln untersucht. Der Triazolring ist insbesondere für seine fungiziden Eigenschaften bekannt, und seine Modifikation mit verschiedenen Substituenten wie der Cyclobutylpyrrolidin-Gruppe könnte zur Entwicklung neuer, wirksamerer Agrochemikalien führen .
Materialwissenschaft
Materialwissenschaftler könnten die Nützlichkeit der Verbindung bei der Herstellung neuer Polymere oder Beschichtungen untersuchen. Das Vorhandensein reaktiver funktioneller Gruppen wie Carbonsäure könnte eine Vernetzung ermöglichen, die für die Entwicklung von Materialien mit erhöhter Haltbarkeit oder spezifischen physikalischen Eigenschaften unerlässlich ist .
Umweltwissenschaften
In der Umweltwissenschaft könnten Forscher die Verwendung dieser Verbindung bei der Sanierung von Schadstoffen untersuchen. Ihr Potenzial, mit verschiedenen Schadstoffen zu interagieren, indem sie entweder neutralisiert werden oder ihren Abbau erleichtern, könnte bei Umwelt-Sanierungsbemühungen wertvoll sein .
Biochemie
Biochemiker können diese Verbindung auf ihre Interaktion mit biologischen Makromolekülen untersuchen. Das Verständnis, wie sie an Proteine oder Nukleinsäuren bindet, kann Einblicke in zelluläre Prozesse liefern und zur Entdeckung neuer biochemischer Pfade oder Regulationsmechanismen führen .
Analytische Chemie
Schließlich könnte diese Verbindung in der analytischen Chemie als Standard oder Reagenz in der Chromatographie oder Massenspektrometrie dienen. Ihre eindeutige chemische Struktur ermöglicht es ihr, als Referenzpunkt bei der qualitativen und quantitativen Analyse komplexer Gemische zu dienen .
Wirkmechanismus
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid binds to the active site of DHODH and inhibits its activity. This inhibition is thought to be due to the formation of a covalent bond between the compound and the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Inhibition of DHODH by 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines. In metabolic cells, it has been shown to inhibit glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is highly specific for DHODH, meaning that it can be used to study the enzyme without affecting other enzymes. However, there are also some limitations to its use. It is not very soluble in water, and its covalent binding to DHODH can make it difficult to remove from the enzyme.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in scientific research. One potential application is in the development of drugs for the treatment of cancer, inflammation, and metabolic diseases. In addition, further research into the mechanism of action of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid could lead to the development of more specific and potent inhibitors of DHODH. Finally, further studies could be conducted to investigate the potential of 1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid as a therapeutic agent for other diseases.
Eigenschaften
IUPAC Name |
1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-4-5-14(6-9)8-2-1-3-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQUFYPNBUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



